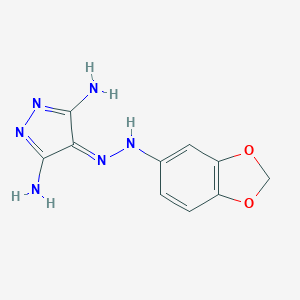![molecular formula C27H22ClN5O B292299 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292299.png)
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine, also known as CMPD1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and migration of endothelial cells, which play a crucial role in angiogenesis. 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has also been found to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. One potential direction is to study its effects on other signaling pathways and enzymes. Another potential direction is to develop more potent and selective inhibitors of CK2 based on the structure of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine for different applications. Finally, more research is needed to determine the potential side effects and toxicity of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine in vivo.
In conclusion, 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is a chemical compound that has shown great potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine and its applications in various fields.
Synthesemethoden
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-chloroaniline, morpholine, and diphenylacetonitrile in the presence of a catalyst. The final product is obtained by the reaction of the intermediate compound with pyridine.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and anti-angiogenic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C27H22ClN5O |
|---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
4-[2-(4-chlorophenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]morpholine |
InChI |
InChI=1S/C27H22ClN5O/c28-21-11-13-22(14-12-21)33-26(20-9-5-2-6-10-20)23-24(19-7-3-1-4-8-19)29-30-27(25(23)31-33)32-15-17-34-18-16-32/h1-14H,15-18H2 |
InChI-Schlüssel |
WMNPGNKEFQDBAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NN=C(C3=C(N(N=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1COCCN1C2=NN=C(C3=C(N(N=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B292216.png)
![4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292218.png)
![3-[(4-ethoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292222.png)
![3-[(3-methoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292223.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)


![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292238.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)